molecular formula C8H3F5N2 B1607686 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 28196-83-0

4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B1607686
CAS No.: 28196-83-0
M. Wt: 222.11 g/mol
InChI Key: CSQLDLCQJGOFEY-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is notable for its unique structural features, which include two fluorine atoms and a trifluoromethyl group attached to the benzimidazole ring. These fluorine-containing groups impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms and a trifluoromethyl group into the benzimidazole core. One common method involves the nucleophilic substitution of a halogenated benzimidazole precursor with a fluorinating agent. For example, 2-chlorobenzimidazole can be treated with potassium fluoride in the presence of a catalytic amount of 18-crown-6 at elevated temperatures to introduce the fluorine atoms . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a Fenton reagent comprising ferrous sulfate and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of fluorine atoms or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzimidazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the benzimidazole ring.

Scientific Research Applications

4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

    Biology: In biological research, the compound can be used to study the effects of fluorinated benzimidazoles on biological systems. It may serve as a probe for investigating enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential as a pharmaceutical intermediate is of interest.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of fluorine atoms and a trifluoromethyl group attached to the benzimidazole ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5N2/c9-3-1-2-4-6(5(3)10)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQLDLCQJGOFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371816
Record name 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28196-83-0
Record name 4,5-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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